molecular formula C22H22N4O3 B11000179 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(pyrimidin-2-ylamino)phenyl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(pyrimidin-2-ylamino)phenyl]methanone

Cat. No.: B11000179
M. Wt: 390.4 g/mol
InChI Key: MDWXLEZUAKUSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(pyrimidin-2-ylamino)phenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoquinoline and pyrimidine moieties, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(pyrimidin-2-ylamino)phenyl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Coupling with Pyrimidine Derivative: The final step involves coupling the isoquinoline derivative with a pyrimidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(pyrimidin-2-ylamino)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(pyrimidin-2-ylamino)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(pyrimidin-2-ylamino)phenyl]methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(pyrimidin-2-ylamino)phenyl]methanone is unique due to its combination of isoquinoline and pyrimidine moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(pyrimidin-2-ylamino)phenyl]methanone

InChI

InChI=1S/C22H22N4O3/c1-28-19-12-16-8-11-26(14-17(16)13-20(19)29-2)21(27)15-4-6-18(7-5-15)25-22-23-9-3-10-24-22/h3-7,9-10,12-13H,8,11,14H2,1-2H3,(H,23,24,25)

InChI Key

MDWXLEZUAKUSEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=C(C=C3)NC4=NC=CC=N4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.